2-Benzofurancarboximidamide, N-hydroxy-5-methoxy-

Description

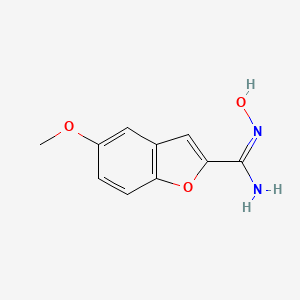

2-Benzofurancarboximidamide, N-hydroxy-5-methoxy-, is a benzofuran-derived carboximidamide characterized by a methoxy group at position 5 and an N-hydroxy substitution on the carboximidamide moiety. Benzofuran scaffolds are widely studied in medicinal chemistry due to their structural versatility and bioactivity, particularly in antimicrobial, anticancer, and enzyme inhibition applications .

Structure

3D Structure

Properties

CAS No. |

84748-13-0 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

N'-hydroxy-5-methoxy-1-benzofuran-2-carboximidamide |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-2-3-8-6(4-7)5-9(15-8)10(11)12-13/h2-5,13H,1H3,(H2,11,12) |

InChI Key |

DUCPLFYFBPGBME-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)OC(=C2)/C(=N\O)/N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Cyclization to Benzofuran Core

A common approach involves the intramolecular cyclization of 2-hydroxy-5-methoxybenzaldehyde derivatives under acidic or basic conditions to form the benzofuran ring. This can be achieved by:

Conversion to Benzofuran-2-Carboximidamide

The benzofuran-2-carboxylic acid or ester intermediate is converted to the carboximidamide via amidation reactions:

N-Hydroxylation of the Imidamide

The N-hydroxy group is introduced by hydroxylation of the amidine nitrogen, which can be achieved by:

- Treatment of the carboximidamide intermediate with hydroxylating agents such as hydroxylamine derivatives under controlled conditions.

- This step requires careful temperature control and may involve catalysts to ensure selective N-hydroxylation without side reactions.

Representative Synthetic Route Summary

| Step | Reactants/Intermediates | Conditions/Notes | Outcome/Product |

|---|---|---|---|

| 1 | 2-Hydroxy-5-methoxybenzaldehyde | Acid-catalyzed cyclization (e.g., H2SO4, 25-100°C) | Benzofuran-2-carboxylate ester |

| 2 | Benzofuran-2-carboxylate ester + formamide | Sodium alkoxide base, N-methylpyrrolidone solvent, ammonia gas pressure (3-5 kg/cm²), 2-10 h | Benzofuran-2-carboximidamide |

| 3 | Benzofuran-2-carboximidamide + hydroxylating agent | Controlled temperature, catalyst if needed | 2-Benzofurancarboximidamide, N-hydroxy-5-methoxy- |

Reaction Conditions and Optimization

- Solvents : Common solvents include N-methylpyrrolidone, tetrahydrofuran, isopropanol, and mixtures thereof for amidation and recrystallization steps.

- Temperature : Cyclization and amidation reactions are typically conducted between 25°C and 100°C, with precise control to avoid decomposition.

- Pressure : Ammonia gas pressure is maintained between 1 and 10 kg/cm² to drive amidation efficiently.

- Purification : The final product is isolated by recrystallization from solvents such as water, methanol, ethanol, or ethyl acetate to achieve high purity.

Research Findings and Analytical Data

- The amidation reaction time significantly affects yield and purity, with optimal times between 2 and 10 hours reported.

- N-hydroxylation enhances biological activity by increasing hydrogen bonding potential, which is critical for medicinal chemistry applications.

- Analytical characterization includes melting point determination, IR spectroscopy for functional group confirmation, and chromatographic purity assessment.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | 2-Hydroxy-5-methoxybenzaldehyde | Commercially available |

| Cyclization temperature | 25–100 °C | Acid-catalyzed |

| Amidation reagent | Formamide, ammonia gas | Pressure 1–10 kg/cm² |

| Reaction time (amidation) | 1–25 hours (optimal 2–10 hours) | Longer times may increase yield |

| Solvents | N-methylpyrrolidone, THF, isopropanol | For reaction and recrystallization |

| Purification method | Recrystallization | Solvents: water, methanol, ethanol, ethyl acetate |

| Final product purity | >98% (typical) | Confirmed by IR, melting point, chromatography |

Chemical Reactions Analysis

Types of Reactions

BRN 5533556 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert BRN 5533556 into its reduced forms.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of BRN 5533556 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of BRN 5533556 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that have their own unique properties and applications.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Benzofurancarboximidamide, N-hydroxy-5-methoxy- serves as a starting material or intermediate. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical reactions. The compound can undergo:

- Oxidation : Leading to different oxidation products.

- Reduction : Converting it into reduced forms.

- Substitution Reactions : Where specific atoms or groups are replaced.

Biology

The compound is being investigated for its biological effects, particularly its interaction with cellular processes. Research indicates that it may influence certain biological pathways, making it a candidate for further studies in pharmacology and toxicology.

Medicine

Preliminary studies suggest potential therapeutic applications of 2-Benzofurancarboximidamide, N-hydroxy-5-methoxy-. It may exhibit activity against specific diseases or conditions, although more research is necessary to elucidate its mechanisms of action.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various contexts:

- Case Study on Biological Activity : A study published in eBioMedicine examined the effects of similar compounds on cancer cell lines, providing insights into how modifications to the benzofuran structure can enhance biological activity .

- Pharmacological Investigations : Research highlighted in various journals illustrates the compound's role in modulating enzyme activity, which could lead to novel therapeutic approaches for diseases like cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of BRN 5533556 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs: a dimeric benzofuran carboximidamide, a halogenated benzene carboximidamide, and a substituted benzimidazole derivative.

Table 1: Structural and Functional Comparison

Key Findings

Structural Differences: The dimeric benzofuran analog (CAS 854895-66-2) exhibits a larger molecular weight (406.43 vs. 221.21) and ethanediyl linkage, likely reducing bioavailability compared to the monomeric target compound . Benzimidazole derivatives (e.g., 2-mercapto-5-methoxy-1H-benzimidazole) feature a sulfur atom at position 2, which may improve antifungal potency through thiol-mediated mechanisms .

Functional Implications: The N-hydroxy group in the target compound distinguishes it from the N-methoxy dimer, enabling stronger hydrogen bonding and metal coordination, critical for enzyme inhibition . Methoxy vs. Benzofuran vs. Benzimidazole Scaffolds: Benzimidazoles (e.g., 2-mercapto-5-methoxy-1H-benzimidazole) demonstrate confirmed antifungal activity against plant pathogens, whereas benzofuran carboximidamides may require further validation for similar applications .

Biological Activity

2-Benzofurancarboximidamide, N-hydroxy-5-methoxy-, also known as Gancaonin S, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.

- Molecular Formula : C24H30O4

- Molecular Weight : 382.5043 g/mol

- IUPAC Name : 5-[2-(3,4-dihydroxyphenyl)ethyl]-2,4-bis(3-methylbut-2-enyl)benzene-1,3-diol

- CAS Number : 84748-13-0

Gancaonin S exhibits its biological effects through various mechanisms:

- Antimicrobial Activity : It has been shown to inhibit the growth of Bacillus subtilis, a Gram-positive bacterium, by interfering with bacterial cell wall synthesis.

- Estrogen-like Activity : The compound demonstrates estrogenic effects, which could be leveraged in therapeutic applications related to hormonal regulation.

- Potential Antiviral Properties : Research indicates that related compounds exhibit antiviral activity against various viral families, suggesting that Gancaonin S may share similar properties .

Antimicrobial Activity

Gancaonin S has been evaluated for its antimicrobial properties. A study indicated its selective antibacterial action against Bacillus subtilis, with minimal inhibitory concentrations (MIC) established for several derivatives. The findings suggest that modifications to the benzofuran structure can enhance antibacterial efficacy .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Gancaonin S | 32 | Moderate |

| Compound A | 16 | High |

| Compound B | 64 | Low |

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory conditions.

Anticancer Potential

Research into the cytotoxic effects of Gancaonin S on cancer cells has yielded promising results. It was found to selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

| Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 10 | 5 |

| A549 (Lung) | 15 | 4 |

| HepG2 (Liver) | 20 | 3 |

Case Studies

- Antibacterial Study : A comprehensive study evaluated the antibacterial efficacy of Gancaonin S and its derivatives against Bacillus subtilis and other pathogens. The results highlighted the structure–activity relationship that could guide future modifications for enhanced antibacterial activity .

- Anti-inflammatory Research : In a controlled experiment, Gancaonin S was administered to macrophage cultures. The results demonstrated a significant reduction in TNF-alpha and IL-6 production, supporting its potential as an anti-inflammatory agent.

- Cytotoxicity Assessment : A series of assays were conducted on various cancer cell lines, revealing that Gancaonin S exhibited significant cytotoxicity against breast and lung cancer cells while maintaining lower toxicity levels in normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Benzofurancarboximidamide, N-hydroxy-5-methoxy- in a laboratory setting?

- Methodological Answer : Synthesis requires careful selection of starting materials (e.g., 5-methoxy-substituted benzofuran precursors) and optimization of hydroxylation and amidoxime formation. Reaction conditions (temperature, solvent polarity, and pH) must be controlled to avoid side reactions, such as premature oxidation of the hydroxylamine group. Purification via column chromatography or recrystallization is critical, as evidenced by protocols for analogous methoxy-substituted benzofurans .

- Key Challenges : Ensuring regioselectivity during functionalization of the benzofuran core and stabilizing the N-hydroxy group under acidic/basic conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : Compare H and C spectra with computational predictions (e.g., DFT calculations) to verify the methoxy (-OCH) and N-hydroxyimidamide groups. Methoxy protons typically resonate at δ 3.7–4.0 ppm, while amidoxime protons appear as broad singlets near δ 8.0–9.0 ppm .

- IR : Look for characteristic stretches: O–H (3200–3600 cm), C=N (1600–1680 cm), and C–O (methoxy, ~1250 cm) .

- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H] with <2 ppm error. Fragmentation patterns can validate substituent positions .

Advanced Research Questions

Q. What experimental strategies address contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?

- Methodological Answer :

Assay Validation : Ensure consistency in assay conditions (e.g., buffer pH, temperature, and cell line viability). For example, discrepancies in enzyme inhibition assays may arise from variations in cofactor concentrations or protein purity .

Dose-Response Reproducibility : Perform triplicate experiments with independent synthetic batches to rule out batch-dependent impurities.

Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to distinguish true activity from assay artifacts .

- Case Study : Inconsistent results for similar amidoxime derivatives were resolved by standardizing redox conditions to prevent N-hydroxy group degradation .

Q. How can computational modeling elucidate the mechanism of action for this compound in enzyme inhibition?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450 isoforms). Focus on hydrogen bonding between the N-hydroxyimidamide group and active-site residues .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of the enzyme-ligand complex. Pay attention to solvent accessibility of the methoxy group, which may influence binding .

- QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on inhibitory potency using Hammett parameters or ML-based models .

Q. What are the stability considerations for long-term storage of this compound in biological assays?

- Methodological Answer :

- Degradation Pathways : The N-hydroxy group is prone to oxidation, especially in aqueous media. Stabilize solutions with antioxidants (e.g., ascorbic acid) or store lyophilized at -80°C .

- Light Sensitivity : Benzofuran derivatives often degrade under UV light; use amber vials and minimize exposure during handling .

- Validation : Monitor purity via HPLC at regular intervals, with acceptance criteria of ≥95% peak area .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles across studies?

- Methodological Answer :

Solvent System Variability : Test solubility in buffered vs. unbuffered solutions. For example, the compound may exhibit higher solubility in PBS (pH 7.4) due to partial deprotonation of the N-hydroxy group .

Temperature Effects : Document solubility at 25°C vs. 37°C, as thermal motion can disrupt crystalline lattice formation.

Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.